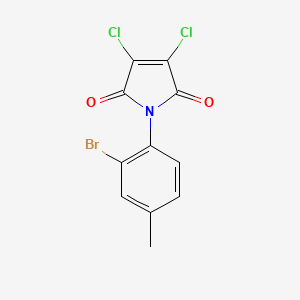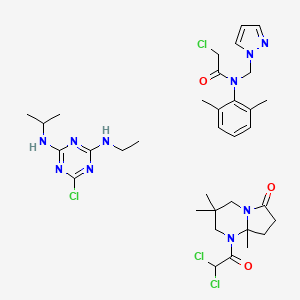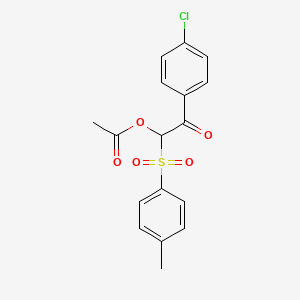
Ethyl hexadeca-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hexadeca-2,4,6-trienoate is an organic compound with the molecular formula C18H30O2. It is an ester formed from the reaction of ethyl alcohol and hexadeca-2,4,6-trienoic acid. This compound is characterized by its conjugated triene system, which consists of three alternating double bonds, making it a subject of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl hexadeca-2,4,6-trienoate typically involves the esterification of hexadeca-2,4,6-trienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hexadeca-2,4,6-trienoic acid+EthanolH2SO4Ethyl hexadeca-2,4,6-trienoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as Pd-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity and yield . This method involves the use of palladium catalysts and organometallic reagents to form the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl hexadeca-2,4,6-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Hexadeca-2,4,6-trienoic acid or corresponding ketones.
Reduction: Saturated esters like ethyl hexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl hexadeca-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of conjugated systems and their reactivity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl hexadeca-2,4,6-trienoate involves its interaction with various molecular targets. The conjugated triene system allows it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .
Comparación Con Compuestos Similares
Ethyl hexadeca-2,4,6-trienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar conjugated diene system but lacks the third double bond present in this compound.
Ethyl trideca-2,4,6-trienoate: Another trienoic ester with a shorter carbon chain, which may exhibit different reactivity and properties.
Uniqueness: this compound’s unique structure, with its extended conjugated system, makes it particularly interesting for studies on electronic properties and reactivity
Propiedades
Número CAS |
113693-43-9 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
ethyl hexadeca-2,4,6-trienoate |
InChI |
InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h12-17H,3-11H2,1-2H3 |
Clave InChI |
VBOWIMINMHXKRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)


![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)


![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)



![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

